4-Amino-2-(carboxyamino)butanoic acid
Description
4-Amino-2-(carboxyamino)butanoic acid (CAS 134579-53-6) is a butanoic acid derivative with the molecular formula C₅H₁₀N₂O₄ and a molecular weight of 162.14 g/mol . Its structure features a four-carbon backbone with two functional groups: an amino group (-NH₂) at position 4 and a carboxyamino group (-NH-C(=O)-OH) at position 2 (Figure 1). The compound exhibits a calculated density of 1.432 g/cm³ and a refractive index of 1.538 .
This molecule is of interest in peptide synthesis and materials science due to its dual amino and carboxy functionalities, which enable versatile chemical modifications. Computational studies on related compounds, such as 4-(carboxyamino)-benzoic acid, suggest high reactivity and dipole moments suitable for nonlinear optical applications .
Properties
CAS No. |
134579-53-6 |
|---|---|
Molecular Formula |
C5H10N2O4 |
Molecular Weight |
162.145 |
IUPAC Name |
4-amino-2-(carboxyamino)butanoic acid |
InChI |
InChI=1S/C5H10N2O4/c6-2-1-3(4(8)9)7-5(10)11/h3,7H,1-2,6H2,(H,8,9)(H,10,11) |
InChI Key |
KQKMWCSVLRMPEN-UHFFFAOYSA-N |
SMILES |
C(CN)C(C(=O)O)NC(=O)O |
Synonyms |
Butanoic acid, 4-amino-2-(carboxyamino)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
Table 1: Key Structural Analogs
| Compound Name | Molecular Formula | Molecular Weight | Functional Groups | Key Properties/Applications |
|---|---|---|---|---|
| 4-Amino-2-(carboxyamino)butanoic acid | C₅H₁₀N₂O₄ | 162.14 | Amino, carboxyamino | Peptide synthesis, optoelectronics |
| 4-Amino-2-(aminomethyl)-3,3-dimethylbutanoic acid | C₇H₁₆N₂O₂ | 160.22 | Amino, aminomethyl, dimethyl | Increased steric hindrance |
| 2-Amino-4-pyridin-2-yl-butyric acid | C₉H₁₂N₂O₂ | 180.20 | Amino, pyridinyl | Metal coordination, lipophilicity |
| 2-Hydroxy-4-(methylthio)-butanoic acid | C₅H₁₀O₃S | 150.19 | Hydroxy, methylthio | Potential feed additive |
| (2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic acid | C₁₀H₁₃NO₃ | 195.21 | Amino, hydroxy, phenyl | Chiral synthesis, pharmaceuticals |
4-Amino-2-(aminomethyl)-3,3-dimethylbutanoic acid (CAS 743400-04-6): This analog has an aminomethyl group at position 2 and dimethyl substituents at position 2. The steric hindrance from the methyl groups may reduce enzymatic interactions compared to the target compound .
2-Hydroxy-4-(methylthio)-butanoic acid (CAS 583-91-5): The methylthio group (-SCH₃) increases sulfur-mediated reactivity, useful in metabolic pathways or feed additives .
Protected Derivatives
Table 2: Protected Derivatives
| Compound Name | Molecular Formula | Molecular Weight | Protecting Group | Applications |
|---|---|---|---|---|
| (S)-4-Amino-2-(Boc-amino)butyric acid | C₉H₁₈N₂O₄ | 230.25 | tert-butoxycarbonyl (Boc) | Peptide synthesis (amine protection) |
| Z-Dab-OH (Cbz-L-2,4-diaminobutyric acid) | C₁₂H₁₆N₂O₄ | 252.27 | Benzyloxycarbonyl (Cbz) | Stepwise peptide coupling |
(S)-4-Amino-2-(Boc-amino)butyric acid (CAS 62234-40-6): The Boc group protects the amino group during solid-phase peptide synthesis, preventing unwanted side reactions .
Z-Dab-OH (CAS 62234-40-6): The Cbz group offers stability under basic conditions, contrasting with Boc’s acid-labile nature .
Herbicidal Butanoic Acid Derivatives
Table 3: Herbicidal Compounds
| Compound Name | Molecular Formula | Key Substituents | Mode of Action |
|---|---|---|---|
| MCPB | C₁₁H₁₃ClO₃ | 4-chloro-2-methylphenoxy | Synthetic auxin herbicide |
| 2,4-DB | C₁₀H₁₀Cl₂O₃ | 2,4-dichlorophenoxy | Disrupts plant cell growth |
These compounds, such as MCPB and 2,4-DB, feature phenoxy groups attached to the butanoic acid backbone. They mimic natural auxins, inducing uncontrolled growth in target plants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
